![molecular formula C9H10N2O5 B2421821 2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid CAS No. 104144-90-3](/img/structure/B2421821.png)
2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid
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Overview
Description
“2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid” is an organic compound . It is also known as “Diethanolamine” and is often abbreviated as DEA or DEOA . It is polyfunctional, being a secondary amine and a diol .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . For instance, one study reported the synthesis of Co(II) and V(IV) complexes from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L), cobalt(II) chloride hexahydrate, and vanadyl(IV) sulfate in methanolic solutions .Molecular Structure Analysis
The molecular structure of “2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid” is complex and includes various functional groups . The compound contains a total of 41 bonds, including 27 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 2 secondary amines (aromatic), 2 nitro groups (aromatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid” include a molar mass of 105.137 g·mol −1, an appearance of colourless crystals, an ammonia odor, a density of 1.097 g·mL −1, a melting point of 28.00 °C, a boiling point of 271.1 °C, and solubility in water .properties
IUPAC Name |
2-(2-hydroxyethylamino)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-4-3-10-8-2-1-6(11(15)16)5-7(8)9(13)14/h1-2,5,10,12H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXBRELULXFLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxyethyl)amino]-5-nitrobenzoic acid |
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